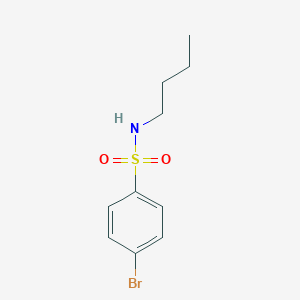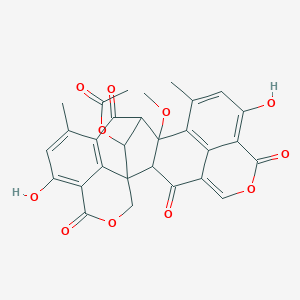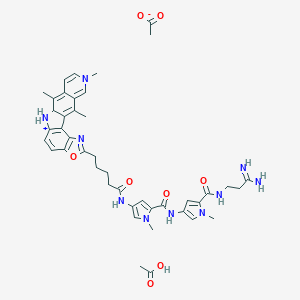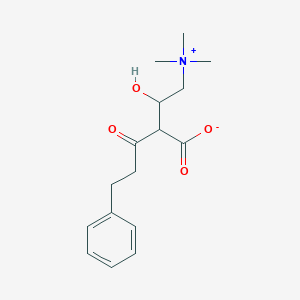
N-Butyl 4-bromobenzenesulfonamide
Descripción general
Descripción
N-Butyl 4-bromobenzenesulfonamide is a chemical compound that is structurally related to various benzenesulfonamide derivatives. These compounds are known for their diverse applications, including their use as plasticizers and their potential for exhibiting biological activities such as enzyme inhibition. Although the provided papers do not directly discuss N-Butyl 4-bromobenzenesulfonamide, they provide insights into similar compounds that can help infer the properties and reactivity of N-Butyl 4-bromobenzenesulfonamide.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was achieved by treating 4-methylbenzenesulfonyl chloride with a primary amine followed by benzylation of the sulfonamide . Similarly, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to form an intermediate, which was then reacted with different electrophiles . These methods could potentially be adapted for the synthesis of N-Butyl 4-bromobenzenesulfonamide.
Molecular Structure Analysis
The molecular structure and conformation of sulfonamide compounds have been characterized using various spectroscopic techniques and crystallographic analysis. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and specific cell parameters . Additionally, the molecular geometry and vibrational wavenumbers of related compounds have been studied using experimental techniques like FT-IR, Raman, and NMR, as well as computational methods such as density functional theory (DFT) . These studies provide a foundation for understanding the molecular structure of N-Butyl 4-bromobenzenesulfonamide.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. For example, N, N-Dibromobenzenesulfonamide (DBBS) was shown to add to asymmetric alkenes and α, β-unsaturated carboxylic acid esters following Markownikoff's rule, indicating the reactivity of the sulfonamide group in electrophilic addition reactions . This suggests that N-Butyl 4-bromobenzenesulfonamide may also undergo similar addition reactions with olefins.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be inferred from related compounds. For instance, the thermal properties of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide were investigated using TGA and DSC techniques, indicating the compound's stability and polymerization behavior upon heating . Additionally, the optical and electrochemical properties, such as HOMO/LUMO energy levels, were determined using UV-fluorescence spectroscopy and cyclic voltammetry . These techniques could be applied to N-Butyl 4-bromobenzenesulfonamide to determine its thermal stability, optical properties, and electrochemical behavior.
Aplicaciones Científicas De Investigación
1. Catalyst in Organic Synthesis
N-Butyl 4-bromobenzenesulfonamide has been utilized in organic synthesis. For instance, a study by Harikumar and Rajendran (2014) demonstrated its use in the preparation of 1-butoxy-4-nitrobenzene through a multi-site phase-transfer catalysis under ultrasonic conditions. This process significantly enhances reaction efficiency compared to traditional methods (Harikumar & Rajendran, 2014).
2. Synthesis of Benzosultams
N-Butyl 4-bromobenzenesulfonamide plays a role in the synthesis of 4-substituted benzosultams, as reported by Feuillastre, Pelotier, and Piva (2013). They successfully functionalized N-alkyl-N-allyl-2-bromobenzenesulfonamides via E-cross-metathesis, followed by radical cyclization, leading to moderate-to-good yields of benzosultams (Feuillastre, Pelotier, & Piva, 2013).
3. Development of Pharmaceutical Intermediates
The compound has been used in the development of pharmaceutical intermediates. For example, Anbarasan, Neumann, and Beller (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide, derived from a similar compound, for the synthesis of benzonitriles from aryl bromides. This method proves efficient in creating complex pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
4. Sensor Development
In another application, Sheikh et al. (2016) synthesized bis-sulfonamides, including a derivative of N-Butyl 4-bromobenzenesulfonamide, for use as heavy metal sensors. They demonstrated the high sensitivity and selectivity of these sensors for detecting Co2+ ions, showcasing the compound's potential in environmental monitoring (Sheikh et al., 2016).
5. Investigation of Molecular Structures
Karabacak, Cinar, Çoruh, and Kurt (2009) conducted a theoretical investigation of the molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-bromobenzenesulfonamide. This study aids in understanding the structural properties and potential applications of these compounds in various fields (Karabacak, Cinar, Çoruh, & Kurt, 2009).
Safety And Hazards
Ingestion or inhalation of N-Butyl 4-bromobenzenesulfonamide may cause central nervous system depression, with symptoms of headache, dizziness, lack of coordination, numbness, and/or confusion . Prolonged or repeated exposure may cause liver damage . It is stable under normal conditions of use but should be kept away from strong oxidizing agents and strong acids .
Propiedades
IUPAC Name |
4-bromo-N-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBNPAKWHULHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173582 | |
| Record name | Benzenesulfonamide, p-bromo-N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl 4-bromobenzenesulfonamide | |
CAS RN |
1984-28-7 | |
| Record name | Benzenesulfonamide, p-bromo-N-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, p-bromo-N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















